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4-Formamido-1H-pyrrole-2-carboxylic acid

DNA Minor Groove Binders Polyamides Surface Plasmon Resonance (SPR)

4-Formamido-1H-pyrrole-2-carboxylic acid (CAS 85406-57-1) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family. Its primary scientific utility stems from its role as a monomer for constructing N-formamido-pyrrole-imidazole (f-PIP) polyamides, a class of synthetic, sequence-specific DNA minor groove binders.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 85406-57-1
Cat. No. B12858404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamido-1H-pyrrole-2-carboxylic acid
CAS85406-57-1
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(NC=C1NC=O)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11)
InChIKeyOKUQOGCLTASCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 4-Formamido-1H-pyrrole-2-carboxylic acid (CAS 85406-57-1) and its Role in DNA-Targeted Research?


4-Formamido-1H-pyrrole-2-carboxylic acid (CAS 85406-57-1) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family. Its primary scientific utility stems from its role as a monomer for constructing N-formamido-pyrrole-imidazole (f-PIP) polyamides, a class of synthetic, sequence-specific DNA minor groove binders [1]. The formamido (-NHCHO) substituent at the 4-position acts as a critical N-terminal cap, which dramatically alters the binding mode, affinity, and sequence specificity of the resulting oligomers compared to analogs with alternative or no N-terminal caps [2][3].

Why 4-Formamido-1H-pyrrole-2-carboxylic acid is Not Interchangeable with other Pyrrole Building Blocks


Substituting 4-formamido-1H-pyrrole-2-carboxylic acid with closely related synthons, such as 4-amino-pyrrole-2-carboxylic acid derivatives or N-methylated analogs, fails to produce functionally equivalent DNA ligands. The critical differentiator is the N-terminal formamido group. Surface plasmon resonance (SPR) studies have empirically demonstrated that the addition of a terminal formamido to a polyamide trimer increases the equilibrium binding affinity for its cognate DNA sequence by a factor of approximately 100, completely alters the dimer stacking mode from 'overlapped' to 'staggered', and slows the dissociation kinetics [1]. Without this specific cap, the resulting polyamide will bind with significantly lower affinity and to different DNA sequences, fundamentally changing its research utility. Thus, for applications requiring high-affinity, sequence-specific DNA binding, this specific monomer is irreplaceable.

Quantitative Performance Data for 4-Formamido-1H-pyrrole-2-carboxylic acid-Derived Polyamides


Formamido vs. Amino N-Terminal Cap: A 100-Fold Increase in DNA Binding Affinity

The incorporation of the formamido group from building blocks like 4-formamido-1H-pyrrole-2-carboxylic acid is a proven method for dramatically enhancing DNA binding. A direct head-to-head SPR comparison between polyamide trimers with an N-terminal formamido group versus those with an unsubstituted terminus showed that the formamido group increased the affinity for its cognate DNA sequence by a factor of ~100 [1][2]. The binding mode also switched from an overlapped to a staggered dimer stacking.

DNA Minor Groove Binders Polyamides Surface Plasmon Resonance (SPR)

High-Affinity Binding of a Formamido-Polyamide (f-IPI): Keq = 2.4 × 10⁸ M⁻¹

A specific diamino, N-formamido polyamide, f-IPI (3a), which can be constructed using 4-formamido-1H-pyrrole-2-carboxylic acid analog units, demonstrated remarkably high binding affinity. SPR studies showed that f-IPI (3a) bound to its cognate sequence 5'-ACGCGT-3' with an equilibrium association constant (K_eq) of 2.4 × 10⁸ M⁻¹ [1]. This binding was also shown to be balanced between enthalpy and entropy, a thermodynamic signature that differs from its monoamino counterpart.

Polyamide-DNA Interactions Biosensor SPR Quantitative Affinity

Synthetic Utility: Orthogonal Reactivity of 4-Formamido- vs. 4-Amino-pyrrole Monomers

The formamido group on this compound serves a critical dual purpose: it acts as a protecting group for the 4-amino functionality during oligomer synthesis and provides the N-terminal hydrogen-bonding cap in the final polyamide. This orthogonal protection strategy is essential for the synthesis of distamycin analogs. For instance, the acylation of N-deformyldistamycin with 4-formamido-1-methyl-1H-pyrrole-2-carboxylic acid, using carbonyldiimidazole (CDI), is a key step that specifically yields the formylated tetrapyrrole intermediate, a reaction not feasible with unprotected amino-pyrrole monomers due to self-reactivity [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Distamycin Analogs

Proven Application Scenarios for 4-Formamido-1H-pyrrole-2-carboxylic acid (CAS 85406-57-1) Based on Evidence


Building High-Affinity, Sequence-Specific DNA Minor Groove Binding Polyamides

This is the primary application. Researchers developing synthetic DNA ligands to modulate gene expression should select this monomer to cap their polyamides. As demonstrated by Lacy et al. (2002), the terminal formamido group increases binding affinity by ~100-fold and enforces a therapeutically-relevant staggered dimer binding mode [1]. The resulting polyamides, such as those studied by Chavda et al. (2013), can achieve equilibrium association constants in the 10⁸ M⁻¹ range, making them suitable for targeting specific promoter sequences [2].

Synthesis of Distamycin Analogs for Antiviral and Antitumor Research

For medicinal chemistry campaigns focused on distamycin A derivatives, this monomer is a direct and essential precursor. The seminal work by Grehn et al. (1983) on antiviral distamycin analogs was built around formamido-pyrrole intermediates [1]. Its orthogonally protected amino group allows for the iterative synthesis of oligopyrrole backbones, a strategy documented in the synthesis of tetrapyrrole distamycin derivatives (D'Alessio et al., 1994), where the formamido monomer is coupled directly to a deformylated distamycin fragment [2].

Studying DNA-Ligand Thermodynamics and Kinetics via SPR and ITC

This monomer is crucial for creating ligands with specific thermodynamic binding signatures. Data from Chavda et al. (2013) shows that diamino, N-formamido polyamides bind their targets with a unique enthalpy-entropy balance, differing from their monoamino analogs [1]. Laboratories studying the energetics of minor groove recognition should procure this monomer to generate ligands with these well-characterized, distinctive energy profiles for biophysical studies.

Ligand Design for Targeting Inverted CCAAT Box Sequences

Specific formamido-polyamides, such as f-PIP, are validated tools for targeting critical genomic sequences like the inverted CCAAT box-2 in the human topoisomerase IIα promoter [1]. Procurement of this monomer is thus justified for research groups exploring topoisomerase IIα regulation, as it is a required building block for synthesizing a proven tool compound that modulates gene expression in cellular assays.

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